REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=CC=1.ClC1C=CC(OCC#N)=CC=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH2:53][C:54]#[N:55])[CH:52]=1.[F:59][C:60]1[CH:61]=[C:62]([CH:65]=[CH:66][CH:67]=1)[CH2:63]Br>C(#N)C>[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH2:53][C:54]#[N:55])[CH:52]=1.[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH:53]([CH2:63][C:62]2[CH:65]=[CH:66][CH:67]=[C:60]([F:59])[CH:61]=2)[C:54]#[N:55])[CH:52]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC#N)C=C1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CBr)C=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the residue was stirred with a small amount of ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(C#N)CC1=CC(=CC=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |